![molecular formula C16H21N3O3S B2740685 N-(1-cyanocyclopentyl)-2-{[2-(methanesulfonylmethyl)phenyl]amino}acetamide CAS No. 1241172-99-5](/img/structure/B2740685.png)
N-(1-cyanocyclopentyl)-2-{[2-(methanesulfonylmethyl)phenyl]amino}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-cyanocyclopentyl)-2-{[2-(methanesulfonylmethyl)phenyl]amino}acetamide, commonly known as CCPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. CCPA belongs to the class of compounds known as adenosine receptor agonists, which are known to modulate various physiological processes in the body.
Mécanisme D'action
CCPA exerts its effects by binding to the adenosine A2A receptor, which is expressed on various immune cells. Activation of this receptor leads to the inhibition of the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and the promotion of anti-inflammatory cytokines, such as IL-10. This results in the suppression of the immune response and the reduction of inflammation.
Biochemical and physiological effects:
CCPA has been shown to have various biochemical and physiological effects in the body. Studies have shown that CCPA can reduce the production of reactive oxygen species, which are known to play a role in various disease conditions. Additionally, CCPA has been shown to modulate the activity of various enzymes, such as phosphodiesterases, which are involved in various cellular processes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using CCPA in lab experiments is its specificity for the adenosine A2A receptor. This allows researchers to selectively activate this receptor and study its effects on various physiological processes. However, one of the limitations of using CCPA is its potential toxicity at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several potential future directions for research involving CCPA. One area of interest is its role in modulating the immune response in various disease conditions, such as autoimmune diseases and cancer. Additionally, CCPA has been shown to have potential neuroprotective effects, which could have implications for the treatment of neurodegenerative diseases. Finally, further studies are needed to determine the optimal dosing and administration of CCPA for therapeutic use.
Méthodes De Synthèse
CCPA can be synthesized through a multi-step process involving the reaction of various chemical intermediates. The first step involves the reaction of 1-cyanocyclopentylamine with ethyl 2-bromoacetate to form 1-cyanocyclopentyl-2-ethyl-2-oxoacetate. This intermediate is then reacted with 2-(methanesulfonylmethyl)aniline to form the final product, CCPA.
Applications De Recherche Scientifique
CCPA has been extensively studied for its potential therapeutic applications in various disease conditions. One of the major areas of research is its role in modulating the immune system. Studies have shown that CCPA can activate the adenosine A2A receptor, which can suppress the production of pro-inflammatory cytokines and promote the production of anti-inflammatory cytokines.
Propriétés
IUPAC Name |
N-(1-cyanocyclopentyl)-2-[2-(methylsulfonylmethyl)anilino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3S/c1-23(21,22)11-13-6-2-3-7-14(13)18-10-15(20)19-16(12-17)8-4-5-9-16/h2-3,6-7,18H,4-5,8-11H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGZFJMPUBBUIAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CC1=CC=CC=C1NCC(=O)NC2(CCCC2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocyclopentyl)-2-{[2-(methanesulfonylmethyl)phenyl]amino}acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

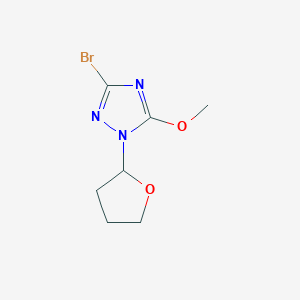

![2-[(cyanomethyl)thio]-N-cyclohexyl-4-oxo-3-pentyl-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2740606.png)
![(7-Aminobenzo[c]1,2,5-oxadiazol-4-yl)diethylamine](/img/structure/B2740610.png)

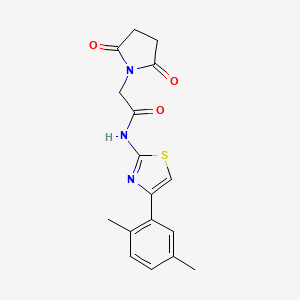
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5-methylthiophene-2-sulfonamide](/img/structure/B2740613.png)
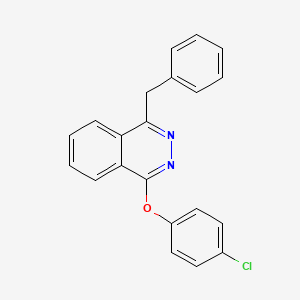
![[3-(2,4,5-Trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2740616.png)
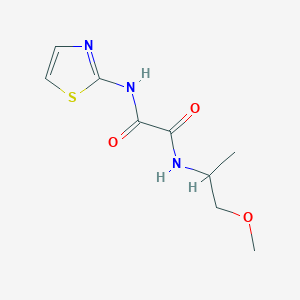

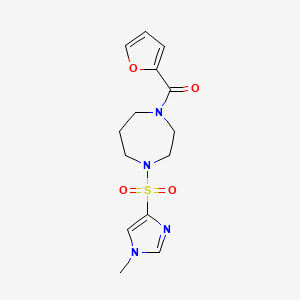
![5-((3,4-Difluorophenyl)(4-hydroxypiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2740623.png)
![Tert-butyl N-[(1S,3R)-3-[[2-[methyl(prop-2-enoyl)amino]acetyl]amino]cyclopentyl]carbamate](/img/structure/B2740625.png)